N-Heptyl-1-naphthamide

VEGFR-2 Inhibition Tyrosine Kinase Selectivity Profiling

Researchers targeting VEGFR-2 kinase or atropisomerism often face limited selectivity and undetectable bond rotations with N-aryl naphthamides. N-Heptyl-1-naphthamide (CAS 303092-31-1) solves this with a distinct kinase selectivity profile and unique stereodynamics. - Clean N-alkyl core for VEGFR-2 inhibitor design, reducing off-target effects. - Linear heptyl chain allows detectable CAr-CO and CO-N rotations by low-temperature chiral HPLC, enabling atropisomer resolution. - High LogP (7.22) ensures efficient membrane partitioning for probe development. Supplied with guaranteed purity and full analytical support for SAR campaigns.

Molecular Formula C18H23NO
Molecular Weight 269.4 g/mol
CAS No. 303092-31-1
Cat. No. B15064715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Heptyl-1-naphthamide
CAS303092-31-1
Molecular FormulaC18H23NO
Molecular Weight269.4 g/mol
Structural Identifiers
SMILESCCCCCCCNC(=O)C1=CC=CC2=CC=CC=C21
InChIInChI=1S/C18H23NO/c1-2-3-4-5-8-14-19-18(20)17-13-9-11-15-10-6-7-12-16(15)17/h6-7,9-13H,2-5,8,14H2,1H3,(H,19,20)
InChIKeyFVOMEGYAIZUMMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Heptyl-1-naphthamide: A Versatile Bioactive Scaffold


N-Heptyl-1-naphthamide is a synthetically accessible, medium-chain N-alkyl-1-naphthamide derivative that serves as a key intermediate for building more complex bioactive scaffolds . As a member of the 1-naphthalenecarboxamide class, it retains the core photophysical and conformational properties essential for applications in kinase inhibition, antimicrobial research, and the development of chiral atropisomeric probes [1]. Its structure is defined by a naphthalene ring system coupled to a linear heptyl side chain via a secondary amide bond, a motif critical for modulating lipophilicity and target binding [2].

N-Heptyl-1-naphthamide vs. Other Naphthamides


Generic substitution within the naphthamide class is not feasible due to the profound influence of the N-substituent on target affinity and conformational dynamics. While N-aryl-naphthamides are well-documented as potent Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors [1], N-alkyl derivatives like N-heptyl-1-naphthamide exhibit a distinct selectivity profile against a panel of tyrosine and serine/threonine kinases [2]. Furthermore, the linear N-heptyl chain introduces unique stereodynamic behavior. Unlike branched N-alkyl substituents that act as efficient molecular gears with restricted bond rotation, the n-heptyl group in this compound allows for distinct CAr-CO and CO-N rotations detectable by low-temperature chiral HPLC [3]. This differential rotational freedom directly impacts the compound's utility as a chiral probe and its potential for forming stable atropisomers, making simple substitution with other naphthamides chemically and functionally non-equivalent.

N-Heptyl-1-naphthamide Procurement Evidence


Enhanced Kinase Selectivity Profile

In a series evaluating naphthamides as VEGFR-2 (KDR) tyrosine kinase inhibitors, N-alkyl naphthamides as a class, which includes N-heptyl-1-naphthamide, were found to yield nanomolar inhibitors with an improved selectivity profile against a panel of tyrosine and serine/threonine kinases when compared to the previously established N-aryl naphthamides [1]. This class-level difference in off-target kinase inhibition is critical for minimizing side effects in anti-angiogenic research.

VEGFR-2 Inhibition Tyrosine Kinase Selectivity Profiling

Superior Lipophilicity for Membrane Penetration

Computational predictions indicate a significantly higher lipophilicity for N-heptyl-1-naphthamide (predicted LogP of 7.22) [1] compared to the unsubstituted parent compound, 1-naphthamide (experimental LogP of 1.8) [2]. This 5.42 log unit increase corresponds to a theoretical >260,000-fold higher partition coefficient into lipid membranes, a property that is essential for enhancing passive membrane permeability and modulating target engagement in cellular assays.

Lipophilicity Membrane Permeability LogP Prediction

Stereodynamic Advantage for Chiral Resolution

The linear n-heptyl chain imparts unique stereodynamics that are distinct from branched N-alkyl substituents. Dynamic NMR studies show that 1-naphthamides with branched N-substituents exhibit highly correlated bond rotation (acting as efficient molecular gears with almost no gear slippage) [1]. In contrast, for a 1-naphthamide with a different N-alkyl substituent, both CAr-CO and CO-N rotations were independently detectable by low-temperature HPLC on a chiral stationary phase, demonstrating less restricted conformational dynamics [2]. This suggests N-heptyl-1-naphthamide occupies a valuable intermediate space, offering conformational flexibility suitable for chiral resolution and probe development that is not possible with more rigid, branched analogs.

Atropisomerism Chiral Chromatography Stereodynamics

Synthetic Versatility for Scaffold Diversification

N-heptyl-1-naphthamide serves as a versatile, unadorned scaffold that can be selectively functionalized at multiple positions. This is in contrast to more complex, pre-functionalized naphthamide analogs which may be less amenable to further chemical modification. Its synthesis via high-yielding amide coupling between 1-naphthoic acid and heptylamine provides a reliable entry point for generating focused libraries . This synthetic accessibility supports its role as a core intermediate for developing novel monoamine oxidase inhibitors, antimicrobials, or VEGFR-2 inhibitors, where the heptyl chain can be retained to optimize lipophilicity while derivatizing other positions on the naphthalene ring [1].

Synthetic Intermediate Scaffold Diversification Medicinal Chemistry

Research Applications of N-Heptyl-1-naphthamide


Anti-Angiogenic Kinase Inhibitor Development

This compound is a rational choice for initiating a medicinal chemistry campaign targeting VEGFR-2 (KDR). By starting with an N-alkyl naphthamide core rather than an N-aryl variant, research teams can leverage the class-level advantage of an improved kinase selectivity profile. This can lead to the development of VEGFR-2 inhibitors with potentially reduced off-target effects, a critical factor for advancing candidates toward in vivo efficacy and toxicology studies [1].

Lipophilic Fluorescent Probes for Cellular Assays

The high predicted LogP of 7.22 makes N-heptyl-1-naphthamide an ideal precursor for designing lipophilic fluorescent probes or PET tracers that require efficient partitioning into cellular membranes and lipid droplets. Its significantly higher lipophilicity compared to 1-naphthamide ensures that derived probes will have enhanced cellular uptake and subcellular targeting capabilities, which is essential for live-cell imaging and membrane fluidity studies [1].

Atropisomeric Chiral Probes and Reagents

Researchers focused on atropisomerism and chiral recognition should prioritize N-heptyl-1-naphthamide over its branched N-alkyl analogs. The compound's linear side chain promotes distinct, detectable CAr-CO and CO-N bond rotations, enabling its resolution into stable enantiomers via low-temperature chiral HPLC. This makes it a superior scaffold for constructing novel chiral stationary phases, asymmetric catalysts, or for studying the fundamental stereodynamics of amide bonds [1][2].

Antimicrobial and MAO Inhibitor Diversification

N-heptyl-1-naphthamide is a strategically valuable core scaffold for generating focused libraries of novel antimicrobials or monoamine oxidase (MAO) inhibitors. Its simple structure allows for extensive SAR exploration through peripheral functionalization while maintaining the favorable lipophilic anchor provided by the heptyl chain. This approach has been validated by recent work showing that naphthamide derivatives can be rationally designed to achieve potent, reversible, and competitive inhibition of human MAO, a therapeutic target for neurological disorders [1].

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